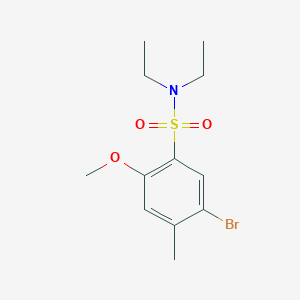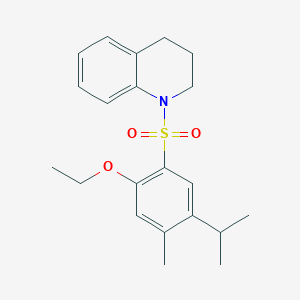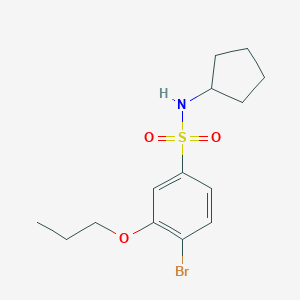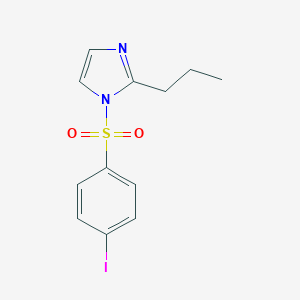
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, an ethoxy group, a fluorophenyl group, and a sulfonyl group attached to a dihydroimidazole ring, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia or primary amines.
Introduction of the Benzyl Group: Benzylation of the imidazole ring can be achieved using benzyl halides in the presence of a base such as sodium hydride.
Attachment of the Ethoxy and Fluorophenyl Groups: The ethoxy and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and fluorophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-1-[(3-methoxy-4-fluorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-benzyl-1-[(3-ethoxy-4-chlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
- 2-benzyl-1-[(3-ethoxy-4-fluorophenyl)carbonyl]-4,5-dihydro-1H-imidazole
Uniqueness
The presence of the ethoxy and fluorophenyl groups in 2-BENZYL-1-(3-ETHOXY-4-FLUOROBENZENESULFONYL)-4,5-DIHYDRO-1H-IMIDAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from similar compounds and make it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H19FN2O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-benzyl-1-(3-ethoxy-4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 |
InChI Key |
RWWWTDVYMUONOP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)

![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)






![2-[4-(Anilinocarbonyl)phenyl]-2-oxoethyl 4-aminobenzoate](/img/structure/B288187.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B288192.png)

